N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC16355312
Molecular Formula: C22H21ClN4O3
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClN4O3 |
|---|---|
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide |
| Standard InChI | InChI=1S/C22H21ClN4O3/c23-15-4-6-16(7-5-15)27-13-14(12-20(27)28)21(29)25-10-11-26-22(30)18-2-1-3-19-17(18)8-9-24-19/h1-9,14,24H,10-13H2,(H,25,29)(H,26,30) |
| Standard InChI Key | JVUYADJWEXGJDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3 |
Introduction
N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a complex organic compound belonging to the indolecarboxamide class. It features an indole core, a chlorophenyl group, and a pyrrolidinone moiety, which contribute to its biological activity and chemical properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis
The synthesis of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide typically involves multiple steps, which may vary based on the availability of reagents and desired purity levels. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and selectivity.
Synthesis Steps
-
Preparation of Precursors: This involves synthesizing the necessary indole and pyrrolidinone derivatives.
-
Coupling Reactions: The indole and pyrrolidinone moieties are linked through a carbonyl group.
-
Purification: Techniques like chromatography are used to purify the final product.
Biological Activity
Preliminary studies suggest that N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide may possess anti-inflammatory, analgesic, and potential neuroprotective properties. Its unique structural features allow it to interact with specific receptors or enzymes involved in disease pathways, modulating their activity and leading to therapeutic effects.
Potential Applications
Given its biological activities, N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide has potential applications in medicinal chemistry, particularly in the development of drugs targeting inflammation, pain, and neurodegenerative diseases.
Potential Therapeutic Areas
-
Inflammatory Disorders: Conditions like arthritis or asthma.
-
Pain Management: Chronic or acute pain relief.
-
Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, etc.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume